molecular formula C12H12ClNO B2603338 1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone CAS No. 1002095-56-8

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone

Cat. No. B2603338
CAS RN: 1002095-56-8
M. Wt: 221.68
InChI Key: ULZSNZPZHOBBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone” is similar to the one you mentioned . It has a molecular weight of 247.6 . Another related compound is “2-(6-Chloro-1H-indol-3-yl)acetic acid” with a molecular weight of 209.63 .


Molecular Structure Analysis

The molecular structure of a related compound, “1-(6-chloro-1H-indol-3-yl)ethan-1-one”, can be found on various chemical databases .


Physical And Chemical Properties Analysis

The related compound “1-(6-chloro-1H-indol-3-yl)ethan-1-one” has a predicted melting point of 102.75°C and a predicted boiling point of 367.9°C at 760 mmHg . Its density is predicted to be 1.3 g/cm³ .

Safety And Hazards

For the related compound “2-(6-Chloro-1H-indol-3-yl)acetic acid”, the safety information indicates it’s classified as Acute Tox. 4 Oral .

properties

IUPAC Name

1-(6-chloro-1H-indol-3-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7(2)12(15)10-6-14-11-5-8(13)3-4-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZSNZPZHOBBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CNC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-1H-indol-3-yl)-2-methyl-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.